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Compound of Interest

Compound Name: Crinecerfont hydrochloride

Cat. No.: B15570178

For Researchers, Scientists, and Drug Development Professionals

Crinecerfont hydrochloride (marketed as Crenessity™) is a novel, non-steroidal, selective
corticotropin-releasing factor type 1 (CRF1) receptor antagonist. It represents a new
therapeutic approach for congenital adrenal hyperplasia (CAH) by targeting the hypothalamic-
pituitary-adrenal (HPA) axis to reduce adrenocorticotropic hormone (ACTH) and, consequently,
adrenal androgen production.[1][2][3][4] This guide provides a comprehensive comparison of
Crinecerfont with the current standard of care and other investigational therapies, supported by
experimental data from clinical trials.

Mechanism of Action

In classic CAH, a deficiency in the 21-hydroxylase enzyme leads to impaired cortisol
production, resulting in a lack of negative feedback to the pituitary gland.[1] This causes an
overproduction of ACTH, leading to adrenal hyperplasia and excessive androgen synthesis.[1]
[2] Crinecerfont is a selective CRF1 receptor antagonist that blocks the action of corticotropin-
releasing factor (CRF) on the pituitary, thereby inhibiting the release of ACTH.[2][3][4] This
reduction in ACTH leads to decreased stimulation of the adrenal glands and a subsequent
reduction in the production of adrenal androgens.[2][3][4]
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Figure 1: Mechanism of Action of Crinecerfont in CAH.

Long-Term Efficacy Data

The efficacy of Crinecerfont has been evaluated in the CAHtalyst Phase 3 clinical trial program,
which included both adult and pediatric cohorts with classic CAH due to 21-hydroxylase
deficiency.

CAHtalyst Adult Trial

The CAHtalyst adult trial was a randomized, double-blind, placebo-controlled study that
enrolled 182 participants.[5] The primary endpoint was the percent change in daily
glucocorticoid (GC) dose from baseline to week 24 while maintaining androstenedione control.

[5]

Table 1: Key Efficacy Outcomes in the CAHtalyst Adult Trial[5]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b15570178?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/38828955/
https://pubmed.ncbi.nlm.nih.gov/38828955/
https://pubmed.ncbi.nlm.nih.gov/38828955/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Crinecerfont

Efficacy Endpoint Placebo (n=60 -value
y Endp (n=122) ( ) p

Change in

Glucocorticoid Dose -27.3 -10.3 <0.0001

at Week 24 (%)

Patients Achieving
Physiologic GC Dose 63 18 <0.0001
at Week 24 (%)

Change in
Androstenedione at -299 +45.5 <0.0001
Week 4 (ng/dL)

CAHtalyst Pediatric Trial

The CAHtalyst pediatric trial was a randomized, double-blind, placebo-controlled study that
enrolled 103 participants aged 4 to 17 years.[6] The primary endpoint was the change in
androstenedione levels from baseline to week 4. A key secondary endpoint was the percent
change in GC dose from baseline to week 28.[6][7]

Table 2: Key Efficacy Outcomes in the CAHtalyst Pediatric Trial[6][7][8]
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Efficacy Endpoint Crinecerfont (n=69) Placebo (n=34) p-value
Change in
Androstenedione at -197 +71 0.0002
Week 4 (ng/dL)
Change in
Glucocorticoid Dose -18.0 +5.6 <0.0001
at Week 28 (%)
Patients Achieving
Physiologic GC Dose ~30 0
at Week 28 (%)
Change in 17-OHP at Statistically Significant
<0.0001

Week 4

Decrease

Long-Term Safety Data

Crinecerfont has been generally well-tolerated in clinical trials. The most common adverse

events are summarized below.

CAHtalyst Adult Trial

Table 3: Common Adverse Events in the CAHtalyst Adult Trial (=4% incidence and more

frequent than placebo)
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Adverse Event Crinecerfont (%) Placebo (%)
Fatigue >4
Headache >4
Dizziness >4
Arthralgia >4
Back Pain >4
Decreased Appetite >4
Myalgia >4

CAHtalyst Pediatric Trial

Table 4: Common Adverse Events in the CAHtalyst Pediatric Trial (=4% incidence and greater
than placebo)[8][9][10][11]

Adverse Event Crinecerfont (%) Placebo (%)
Headache 25 6
Abdominal Pain 13 0
Fatigue 7 0
Nasal Congestion 7 3
Epistaxis 4 0

Comparison with Alternatives

The current standard of care for CAH is lifelong glucocorticoid replacement therapy, often at
supraphysiologic doses to suppress androgen levels.[2] This approach is associated with
significant long-term side effects, including metabolic syndrome, osteoporosis, and
cardiovascular disease.

Tildacerfont (SPR001)
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Tildacerfont is another investigational CRF1 receptor antagonist. Data from Phase 2 open-label
studies have shown reductions in key hormone biomarkers.[12][13][14] However, a direct
comparison with Crinecerfont is challenging due to the lack of placebo-controlled data for

Tildacerfont.

Table 5: Efficacy of Tildacerfont in Phase 2 Open-Label Studies[14][15]

Efficacy Endpoint (in patients with poor Mean Maximum Reduction from Baseline
disease control) (%)
ACTH ~80
17-OHP ~80
Androstenedione ~80

It is important to note that a subsequent Phase 2b study of tildacerfont in adult classic CAH
failed to meet its primary efficacy endpoint.

Experimental Protocols
CAHtalyst Clinical Trial Program

The CAHtalyst program consisted of two Phase 3, multicenter, randomized, double-blind,
placebo-controlled trials.
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Figure 2: Generalized workflow of the CAHtalyst Phase 3 trials.

o Participants: Adults (=18 years) and children/adolescents (4-17 years) with classic CAH due
to 21-hydroxylase deficiency on stable glucocorticoid therapy.[6]

+ Design: Participants were randomized in a 2:1 ratio to receive Crinecerfont or placebo twice

daily with meals.[6]
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e Treatment Periods:
o A 4-week stable glucocorticoid period to assess the effect on androstenedione levels.[5][6]

o A subsequent period of glucocorticoid dose reduction and optimization (20 weeks for
adults, 24 weeks for pediatrics).[5][6]

o An open-label extension period where all participants received Crinecerfont.[6]
e Primary Endpoints:
o Adults: Percent change in daily glucocorticoid dose from baseline to week 24.[5]

o Pediatrics: Change in androstenedione level from baseline to week 4.[6]

Comparative Overview
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Figure 3: Logical comparison of CAH treatment approaches.

Conclusion

Crinecerfont hydrochloride has demonstrated long-term efficacy in both adult and pediatric
patients with classic CAH by enabling a significant reduction in glucocorticoid dosage while
maintaining or improving androgen control. Its safety profile appears favorable. As the first new
treatment for CAH in decades, Crinecerfont offers a promising therapeutic alternative that
addresses the underlying pathophysiology of the disease, potentially mitigating the long-term
complications associated with supraphysiologic glucocorticoid therapy. Further long-term data
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from the open-label extension studies will be crucial in fully establishing its long-term safety and
benefits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Long-Term Safety and Efficacy of Crinecerfont
Hydrochloride: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570178#validating-the-long-term-safety-and-
efficacy-of-crinecerfont-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b15570178#validating-the-long-term-safety-and-efficacy-of-crinecerfont-hydrochloride
https://www.benchchem.com/product/b15570178#validating-the-long-term-safety-and-efficacy-of-crinecerfont-hydrochloride
https://www.benchchem.com/product/b15570178#validating-the-long-term-safety-and-efficacy-of-crinecerfont-hydrochloride
https://www.benchchem.com/product/b15570178#validating-the-long-term-safety-and-efficacy-of-crinecerfont-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15570178?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

